N-(4-chloropyridin-2-yl)-3-methylpyridazine-4-carboxamide
Description
N-(4-chloropyridin-2-yl)-3-methylpyridazine-4-carboxamide is a heterocyclic compound that features a pyridazine ring substituted with a carboxamide group, a methyl group, and a chloropyridinyl group
Properties
IUPAC Name |
N-(4-chloropyridin-2-yl)-3-methylpyridazine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O/c1-7-9(3-5-14-16-7)11(17)15-10-6-8(12)2-4-13-10/h2-6H,1H3,(H,13,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXYZAVUFDYDPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=N1)C(=O)NC2=NC=CC(=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloropyridin-2-yl)-3-methylpyridazine-4-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Chloropyridinyl Group: The chloropyridinyl group can be introduced via a nucleophilic substitution reaction using 4-chloropyridine as a starting material.
Carboxamide Formation: The carboxamide group can be formed through the reaction of the pyridazine derivative with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloropyridin-2-yl)-3-methylpyridazine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-(4-chloropyridin-2-yl)-3-methylpyridazine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can serve as a probe to study biological pathways and mechanisms.
Industrial Applications: It may be used in the development of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of N-(4-chloropyridin-2-yl)-3-methylpyridazine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)pyridazine-4-carboxamide: Similar structure but lacks the chloropyridinyl group.
3-methylpyridazine-4-carboxamide: Similar structure but lacks the chloropyridinyl group and the pyridazine ring.
Uniqueness
N-(4-chloropyridin-2-yl)-3-methylpyridazine-4-carboxamide is unique due to the presence of the chloropyridinyl group, which can enhance its binding affinity and specificity for certain targets. This structural feature may also impart unique electronic properties, making it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
